Receptor Selectivity: Reduced Glucocorticoid Antagonism vs. Mifepristone
Ulipristal acetate demonstrates markedly lower antagonism at the glucocorticoid receptor (GR) compared to the first-generation SPRM mifepristone. In an in vitro functional assay, ulipristal acetate exhibited a GR antagonistic IC50 of 21.5 nM, whereas mifepristone was significantly more potent with an IC50 of 0.969 nM [1]. This translates to a >22-fold reduction in anti-glucocorticoid activity. The clinical implication is a lower propensity for GR-mediated adverse effects, such as adrenal insufficiency, supporting a more favorable safety margin for long-term administration [2].
| Evidence Dimension | In vitro glucocorticoid receptor (GR) antagonism |
|---|---|
| Target Compound Data | IC50 = 21.5 nM |
| Comparator Or Baseline | Mifepristone IC50 = 0.969 nM |
| Quantified Difference | >22-fold less potent (higher IC50) |
| Conditions | In vitro functional assay, GR antagonistic activity |
Why This Matters
This quantitative difference in receptor selectivity directly impacts the long-term safety and tolerability profile, making ulipristal acetate preferable for chronic or intermittent treatment regimens where mifepristone's potent anti-glucocorticoid effects are undesirable.
- [1] Attardi BJ, Burgenson J, Hild SA, et al. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. J Steroid Biochem Mol Biol. 2004;88(3):277-288. View Source
- [2] Melis GB, Piras B, Marotto MF, et al. Pharmacokinetic evaluation of ulipristal acetate for uterine leiomyoma treatment. Expert Opin Drug Metab Toxicol. 2012;8(7):901-908. View Source
